molecular formula C22H43NO B14293240 1-Hexadecylazepan-2-one CAS No. 116489-97-5

1-Hexadecylazepan-2-one

Katalognummer: B14293240
CAS-Nummer: 116489-97-5
Molekulargewicht: 337.6 g/mol
InChI-Schlüssel: LYQYWEFFQIZYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexadecylazepan-2-one is a chemical compound with the molecular formula C22H43NO It is a member of the azepanone family, characterized by a seven-membered ring containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexadecylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of hexadecylamine with caprolactam under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the azepanone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexadecylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Hexadecylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems, including its potential as a bioactive molecule.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-hexadecylazepan-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    1-Hexadecylazepan-2-one: shares similarities with other azepanone derivatives, such as caprolactam and hexadecylamine.

    Caprolactam: Known for its use in nylon production.

    Hexadecylamine: Used in surfactants and lubricants.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

116489-97-5

Molekularformel

C22H43NO

Molekulargewicht

337.6 g/mol

IUPAC-Name

1-hexadecylazepan-2-one

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22(23)24/h2-21H2,1H3

InChI-Schlüssel

LYQYWEFFQIZYDP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.